molecular formula C16H14O4 B054445 Methyl 4-[(4-formylphenoxy)methyl]benzoate CAS No. 124663-30-5

Methyl 4-[(4-formylphenoxy)methyl]benzoate

Cat. No.: B054445
CAS No.: 124663-30-5
M. Wt: 270.28 g/mol
InChI Key: QCMBUFDXULESGG-UHFFFAOYSA-N
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Description

Methyl 4-[(4-formylphenoxy)methyl]benzoate ( 124663-30-5) is a high-value synthetic organic compound with the molecular formula C16H14O4 and an average mass of 270.28 g/mol . This compound is characterized by its two aromatic rings and two key functional groups: a methyl ester and an aldehyde . These features make it a versatile and reactive building block, or synthetic intermediate, for advanced organic synthesis. Its primary research value lies in its applications across medicinal chemistry and materials science. In pharmaceutical research, it serves as a crucial scaffold for the design and synthesis of novel bioactive molecules. The presence of the aldehyde group, in particular, allows for further chemical modifications, enabling the creation of libraries of compounds for screening as potential therapeutic agents, including in the development of anti-inflammatory and anti-cancer drugs . In materials science, this compound is investigated for its role in polymer chemistry. It can be incorporated into polymer backbones through reactions involving its functional groups, contributing to the development of new materials with potential enhanced properties such as thermal stability and mechanical strength for use in coatings, adhesives, and composite materials . Key physical properties include a melting point of 134.43 °C and a calculated boiling point of 440.3±30.0 °C at 760 mmHg . It has low water solubility of approximately 25.87 mg/L at 25 °C . Please note that this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety data indicates that it may cause skin and eye irritation and may be harmful if swallowed . Researchers should consult the Safety Data Sheet (SDS) and adhere to appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[(4-formylphenoxy)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16(18)14-6-2-13(3-7-14)11-20-15-8-4-12(10-17)5-9-15/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMBUFDXULESGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358130
Record name methyl 4-[(4-formylphenoxy)methyl]benzoate
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Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124663-30-5
Record name methyl 4-[(4-formylphenoxy)methyl]benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124663-30-5
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Contextual Overview and Research Significance of Methyl 4 4 Formylphenoxy Methyl Benzoate

Historical Development and Evolution of Benzoate (B1203000) and Phenoxy-Methyl Linkages in Organic Chemistry

The structural backbone of Methyl 4-[(4-formylphenoxy)methyl]benzoate is composed of fundamental linkages that are deeply rooted in the history of organic chemistry. The story begins with benzoic acid, the simplest aromatic carboxylic acid. First described in the 16th century, it was initially obtained through the dry distillation of gum benzoin, a resin from the Styrax tree. chemeurope.combritannica.comatamanchemicals.com The true chemical nature and structure of benzoic acid were later determined in 1832 by Justus von Liebig and Friedrich Wöhler, a landmark achievement in the early days of structural organic chemistry. chemeurope.com

The conversion of benzoic acid to its esters, known as benzoates, became possible with the development of esterification reactions. The classic Fischer esterification, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol, laid the groundwork for preparing a vast array of benzoate derivatives. newworldencyclopedia.orgwikipedia.org Early industrial preparations of benzoic acid involved processes like the hydrolysis of benzotrichloride. chemeurope.comnewworldencyclopedia.org Today, it is primarily produced by the partial oxidation of toluene. wikipedia.org

The other key structural element is the phenoxy-methyl linkage, a type of ether. The synthesis of ethers was significantly advanced by Alexander Williamson in 1850. wikipedia.org The Williamson ether synthesis, which involves the reaction of an alkoxide (from an alcohol or phenol) with an alkyl halide, became a foundational method for forming C-O-C bonds. wikipedia.orgmasterorganicchemistry.com This SN2 reaction provided a versatile and reliable route to both symmetric and asymmetric ethers, including the aryl alkyl ethers that are structurally analogous to the phenoxy-methyl linkage in the title compound. wikipedia.orgtandfonline.comfrancis-press.com This reaction remains a cornerstone of organic synthesis for creating such ether linkages. tandfonline.com

Rationale for Investigating this compound in Contemporary Chemical Research

The scientific interest in this compound stems from its nature as a bifunctional molecule. It possesses two distinct and chemically active sites—an aldehyde (formyl) group and a methyl ester group—spatially separated by a stable ether-linked aromatic framework. This "linker" structure makes it a highly valuable building block in several areas of modern chemical science. nih.govbldpharm.com

Key areas of research interest include:

Polymer Chemistry and Materials Science: Bifunctional molecules, often termed linkers or spacers, are crucial for constructing complex macromolecular architectures. nih.govrsc.org The aldehyde and ester groups can participate in different polymerization or cross-linking reactions, allowing for the synthesis of novel polyesters, polyimines, and other polymers with precisely controlled structures and properties.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The defined geometry and functional end groups of this compound make it an ideal candidate for a "strut" in MOF synthesis. The carboxylate (derived from the ester) and the formyl group can coordinate to metal centers or be post-synthetically modified, leading to materials with potential applications in gas storage, separation, and catalysis. mdpi.com

Supramolecular Chemistry: The rigid, well-defined shape of the molecule, combined with its functional groups capable of forming non-covalent interactions (like hydrogen bonding), allows it to be used in the design of complex, self-assembling supramolecular structures.

Organic Synthesis: As a versatile intermediate, this compound offers a platform for creating more complex molecules. The differential reactivity of the aldehyde and ester groups allows for selective chemical transformations, enabling the stepwise construction of sophisticated organic targets, including pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net

Essentially, the compound serves as a molecular bridge, connecting different chemical entities or building repeating units in larger assemblies. bldpharm.com Its investigation is driven by the continuous search for new molecular components to build functional materials and complex molecules with tailored properties.

Structural Features and Reactivity Potential of the Formyl, Ester, and Ether Moieties within the Compound

The chemical behavior of this compound is dictated by the interplay of its three distinct functional groups: the formyl group, the methyl ester, and the ether linkage. Each moiety contributes unique reactivity to the molecule.

Functional GroupLocationKey Structural & Electronic FeaturesReactivity Potential
Formyl (-CHO) On phenoxy ringCarbonyl group (C=O) attached to an aromatic ring. The carbon is electrophilic. It is an electron-withdrawing group, deactivating the ring towards electrophilic substitution.Undergoes nucleophilic addition, oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Wittig, aldol). numberanalytics.comncert.nic.in
Ester (-COOCH₃) On benzoate ringCarbonyl group adjacent to an ether oxygen. The carbonyl carbon is less electrophilic than an aldehyde's due to resonance with the adjacent oxygen. It is an electron-withdrawing group.Can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or undergo transesterification. Generally less reactive than the aldehyde. quora.com
Ether (-O-CH₂-) Linking the ringsA benzylic ether linkage. Generally stable and unreactive under neutral, basic, and mild acid conditions.The C-O bond can be cleaved under harsh conditions, such as with strong acids (e.g., HBr, HI) or through catalytic hydrogenolysis. fiveable.meorganic-chemistry.org

Detailed Reactivity Potential:

The Formyl Group: As an aromatic aldehyde, the formyl group is the most reactive site for nucleophilic attack. numberanalytics.comquora.com It can be readily converted into other functional groups. For instance, it can be oxidized to a carboxylic acid without affecting the ester, or selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165). ncert.nic.in Its ability to form C=C bonds via reactions like the Wittig olefination or C=N bonds (imines) with primary amines makes it a versatile handle for molecular elaboration. nih.gov

The Ester Group: The methyl ester is less reactive than the aldehyde. quora.com This difference in reactivity allows for selective chemistry. For example, a nucleophile can be made to react with the aldehyde while leaving the ester intact. The ester can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, which could then be used for amide bond formation or other carboxylate-specific reactions. newworldencyclopedia.org Stronger reducing agents like lithium aluminum hydride are required to reduce the ester to a primary alcohol. wikipedia.org

The Ether Linkage: The phenoxy-methyl linkage is a benzylic ether. While ethers are generally considered robust, benzylic ethers have a specific reactivity profile. fiveable.me They are susceptible to cleavage by hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) or by treatment with strong acids. organic-chemistry.org This potential for cleavage could be exploited in synthetic strategies where the removal of one half of the molecule is desired at a later stage. However, under most conditions used to modify the formyl or ester groups, the ether linkage remains stable.

This combination of a highly reactive aldehyde, a moderately reactive ester, and a stable ether linker makes this compound a molecule with a rich and controllable chemical reactivity, underpinning its utility in modern synthetic chemistry.

Advanced Synthetic Methodologies for Methyl 4 4 Formylphenoxy Methyl Benzoate and Analogues

Esterification Pathways for Methyl Benzoate (B1203000) Core Construction

The initial phase in the synthesis of the target molecule involves the construction of a methyl benzoate derivative, specifically Methyl 4-(hydroxymethyl)benzoate, which serves as a crucial building block. This intermediate can be synthesized from 4-(hydroxymethyl)benzoic acid through various esterification methods.

Direct Esterification and Fischer Esterification Approaches

Direct acid-catalyzed esterification, famously known as the Fischer-Speier esterification, remains one of the most fundamental and widely used methods for preparing esters. This reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the context of synthesizing Methyl 4-(hydroxymethyl)benzoate, 4-(hydroxymethyl)benzoic acid is reacted with an excess of methanol (B129727), which serves as both a reagent and a solvent, with a catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). guidechem.comuomustansiriyah.edu.iq

The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by the methanol molecule leads to a tetrahedral intermediate. After a proton transfer and elimination of a water molecule, the ester is formed. uomustansiriyah.edu.iq To drive the reversible reaction toward the product side, an excess of the alcohol is typically used, or water is removed as it is formed. tcu.edu

Recent advancements have employed microwave-assisted organic synthesis (MAOS) to accelerate this process. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net For instance, the esterification of substituted benzoic acids under sealed-vessel microwave conditions has demonstrated rapid and efficient conversion. researchgate.net

Table 1: Comparison of Fischer Esterification Conditions for Benzoic Acid Derivatives
Starting MaterialAlcoholCatalystConditionsYield (%)Reference
Benzoic AcidMethanolH₂SO₄Reflux, 1 hrNot specified uomustansiriyah.edu.iq
p-Formylbenzoic AcidMethanolp-Toluenesulfonic Acid118-120°C, 0.5-0.75MPa, 5 hrsNot specified guidechem.com
4-Fluoro-3-nitro benzoic acidEthanol (B145695)H₂SO₄Microwave, 100°C, 13 min16% researchgate.net
Benzoic AcidMethanolZr/Ti Solid Acid120°C, 24 hrs>99% mdpi.com

Transesterification Strategies for Functional Group Interconversion

Transesterification is an alternative pathway for synthesizing esters, wherein the alkoxy group of an existing ester is exchanged with another alcohol in the presence of a catalyst. While less direct for the primary synthesis from a carboxylic acid, it is a valuable strategy for modifying an existing ester. For example, if an ethyl or benzyl (B1604629) ester of 4-(hydroxymethyl)benzoic acid were more readily available, it could be converted to the desired methyl ester by reacting it with methanol under acidic or basic catalysis.

Studies on the transesterification of crude methyl benzoate to produce other esters, such as benzyl or butyl benzoate, have shown high conversions using titanate catalysts. researchgate.net This demonstrates the feasibility of such transformations. The reaction equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the alcohol byproduct through distillation.

Chemo- and Regioselective Esterification Techniques

The synthesis of Methyl 4-(hydroxymethyl)benzoate from 4-(hydroxymethyl)benzoic acid presents a challenge of chemoselectivity, as the starting material possesses two nucleophilic sites: a carboxylic acid and a primary alcohol. Standard Fischer esterification conditions are inherently chemoselective for the carboxylic acid. The reason for this selectivity lies in the reaction mechanism; under acidic conditions, the carboxylic acid carbonyl is activated by protonation, making it a much stronger electrophile than the protonated alcohol. The alcohol functional group is less reactive and generally does not undergo esterification under these conditions without being converted to a better leaving group. This allows for the selective formation of the methyl ester while preserving the benzylic alcohol for the subsequent etherification step.

Etherification Reactions for the Phenoxymethyl (B101242) Bridge Formation

The second critical stage of the synthesis is the formation of the ether linkage between the Methyl 4-(hydroxymethyl)benzoate core and a p-hydroxybenzaldehyde moiety. This C-O bond construction can be achieved through several reliable methods. A common route involves first converting the alcohol in Methyl 4-(hydroxymethyl)benzoate to a more reactive electrophile, such as Methyl 4-(bromomethyl)benzoate, which can then react with the nucleophilic phenoxide of p-hydroxybenzaldehyde.

Williamson Ether Synthesis and its Optimized Protocols

The Williamson ether synthesis is a classic and robust method for forming ethers. wikipedia.org It involves the reaction of an alkoxide (or phenoxide) with a primary alkyl halide or sulfonate via an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com In this specific synthesis, the sodium or potassium salt of p-hydroxybenzaldehyde (the phenoxide) acts as the nucleophile, attacking the electrophilic benzylic carbon of Methyl 4-(bromomethyl)benzoate.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, in the presence of a weak base like potassium carbonate (K₂CO₃) to generate the phenoxide in situ. The Sₙ2 nature of the reaction dictates that it works best with unhindered primary halides, making the benzylic halide an ideal substrate. masterorganicchemistry.comyoutube.com

Table 2: Typical Conditions for Williamson Ether Synthesis
ElectrophileNucleophileBaseSolventTemperatureReference
Alkyl HalideAlkoxidePre-formedVariesVaries wikipedia.orgmasterorganicchemistry.com
Benzyl ChlorideDehydroestroneNot specifiedNot specifiedNot specified masterorganicchemistry.com
ChloroethaneSodium Ethoxide(as alkoxide)Not specifiedNot specified wikipedia.org
Phenol (B47542)MethanolAlkali Metal Benzoate320°C researchgate.net

Palladium-Catalyzed C-O Coupling Reactions for Aryl Ether Linkages

Modern synthetic chemistry offers powerful alternatives to classical methods, with palladium-catalyzed cross-coupling reactions being at the forefront for C-O bond formation. nih.gov These reactions allow for the coupling of aryl halides or triflates with alcohols under relatively mild conditions. organic-chemistry.org This approach provides a versatile route to the phenoxymethyl bridge in the target molecule.

The catalytic cycle typically involves a Pd(0) species, which undergoes oxidative addition with an aryl halide (e.g., 4-bromobenzaldehyde). The resulting Pd(II) complex then reacts with the alcohol (Methyl 4-(hydroxymethyl)benzoate) in the presence of a base. Reductive elimination from the palladium center yields the desired aryl ether and regenerates the active Pd(0) catalyst. nih.gov The success of these couplings is highly dependent on the choice of ligand, with bulky, electron-rich phosphine ligands like t-BuBrettPhos often providing excellent results for challenging C-O bond formations. nih.govnih.gov This methodology is noted for its broad substrate scope and high functional group tolerance. nih.govdocumentsdelivered.com

Table 3: Palladium Catalyst Systems for C-O Cross-Coupling of Alcohols
Aryl HalideAlcoholPd SourceLigandBaseYield (%)Reference
(Hetero)aryl BromidesPrimary AlcoholsPd(OAc)₂Bipyrazolylphosphine L6Not specifiedHigh organic-chemistry.org
(Hetero)aryl BromidesFluorinated AlcoholstBuBrettPhos Pd G3tBuBrettPhosCs₂CO₃Up to 70% nih.gov
Electron-rich Aryl ChloridesPrimary AlcoholsNot specifiedL8Not specifiedUp to 76% improvement over other ligands nih.gov

Green Chemistry Approaches in Ether Synthesis

The formation of the ether bond in Methyl 4-[(4-formylphenoxy)methyl]benzoate is a critical step. While the traditional Williamson ether synthesis is effective, it often relies on harsh conditions and hazardous solvents. jk-sci.com Green chemistry principles have driven the development of more sustainable alternatives that offer improved efficiency, reduced waste, and milder reaction conditions. chegg.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of diaryl ether synthesis, microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner reaction profiles. tandfonline.comresearcher.lifenih.gov This technique can be applied to SNAr-based additions of phenols to electron-deficient aryl halides, sometimes even under solvent-free conditions, which further enhances its environmental credentials. researcher.lifenih.gov For the synthesis of the target molecule's backbone, reacting a substituted phenol with an appropriate aryl halide under microwave irradiation can be a highly efficient method. tandfonline.commdpi.com

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for reactions involving reagents that are soluble in two immiscible phases, such as an aqueous and an organic phase. wikipedia.orgwisdomlib.org In ether synthesis, PTC facilitates the transfer of a water-soluble nucleophile (like a phenoxide) into the organic phase to react with an alkyl halide. acs.org This approach circumvents the need for strictly anhydrous solvents, which are often required in conventional Williamson synthesis. acs.orgacs.org Catalysts such as quaternary ammonium or phosphonium salts are used in small amounts to shuttle the anionic reactant across the phase boundary, accelerating the reaction under milder conditions. wikipedia.org This methodology is well-suited for industrial applications due to its efficiency and the reduced need for volatile organic solvents. wikipedia.org

Catalytic Williamson Ether Synthesis (CWES): Recent advancements have led to a catalytic version of the Williamson synthesis that avoids stoichiometric amounts of base and the production of large quantities of salt waste. acs.orgresearchgate.net One approach involves using weak, low-cost alkylating agents like alcohols or carboxylic acid esters at high temperatures (above 300 °C). acs.orgacs.org At these temperatures, a homogeneous catalytic cycle can be established with catalytic amounts of an alkali metal salt, converting a phenol and an alcohol into an aryl ether and water. acs.orgacs.org This process boasts high selectivity (up to 99%) and atom economy, aligning well with the principles of green chemistry. acs.org

MethodologyKey AdvantagesTypical ConditionsCatalyst/Reagent
Microwave-Assisted SynthesisRapid reaction times (minutes), high yields, potential for solvent-free conditions. tandfonline.comresearcher.lifeMicrowave irradiation, often elevated temperature and pressure.Base (e.g., Cs₂CO₃, K₂CO₃); may be catalyst-free. tandfonline.comnih.gov
Phase-Transfer Catalysis (PTC)Avoids anhydrous solvents, uses aqueous/organic biphasic systems, mild conditions. acs.orgacs.orgBiphasic system (e.g., water/organic solvent), often with gentle heating.Quaternary ammonium or phosphonium salts (e.g., TBAB). wikipedia.orgacs.org
Catalytic Williamson Ether Synthesis (CWES)Uses weak alkylating agents, catalytic base, high atom economy, produces water as a byproduct. acs.orgacs.orgHigh temperatures (>300 °C), continuous process viable. acs.orgAlkali metal carboxylates/phenolates. acs.orgacs.org

Introduction and Modification of the Formyl Group on the Phenoxy Ring

Direct formylation of phenols or phenolic ethers is a common method for installing an aldehyde group onto an aromatic ring. Several named reactions are available, each with its own characteristic regioselectivity and reaction conditions.

Reimer-Tiemann Reaction: This reaction achieves the ortho-formylation of phenols by treating them with chloroform (B151607) in a basic aqueous solution. allen.inwikipedia.orgscienceinfo.com The reactive species is dichlorocarbene (:CCl₂), which is generated in situ. wikipedia.orgnrochemistry.com The phenoxide ion attacks the electrophilic carbene, and subsequent hydrolysis yields the salicylaldehyde derivative. slideshare.net The reaction is typically performed in a biphasic system and requires heating to initiate. wikipedia.orgscienceinfo.com

Duff Reaction: The Duff reaction also results in the ortho-formylation of phenols but uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium (e.g., acetic acid or glycerol). synarchive.comwikipedia.orgmaxbrainchemistry.com The reaction proceeds through the formation of an iminium ion intermediate, followed by electrophilic attack on the electron-rich phenol ring and subsequent hydrolysis to release the aldehyde. wikipedia.orgresearchgate.net If the ortho positions are blocked, formylation may occur at the para position. wikipedia.orgmaxbrainchemistry.com

Gattermann Reaction: The Gattermann reaction can formylate phenols and phenolic ethers using a source of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst like AlCl₃. thermofisher.comwikipedia.org A significant modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂), which is safer to handle than gaseous HCN. thermofisher.comwikipedia.org This electrophilic substitution reaction is effective for a range of electron-rich aromatic and heteroaromatic compounds. thermofisher.com A related reaction, the Gattermann-Koch reaction, uses carbon monoxide and HCl but is generally not suitable for phenol substrates. wikipedia.orgvedantu.combyjus.com

ReactionFormyl SourceKey ReagentsTypical Selectivity
Reimer-TiemannChloroform (CHCl₃)Strong base (e.g., NaOH, KOH)Predominantly ortho-formylation. allen.inwikipedia.org
DuffHexamethylenetetramine (HMTA)Acidic medium (e.g., glycerol, acetic acid)Predominantly ortho-formylation. synarchive.comwikipedia.org
GattermannHydrogen Cyanide (HCN) or a precursorHCl, Lewis Acid (e.g., AlCl₃, Zn(CN)₂)Generally para to activating groups. thermofisher.com

An alternative strategy for introducing the formyl group is to first install a hydroxymethyl group (-CH₂OH) on the phenoxy ring, followed by its selective oxidation to the aldehyde. This two-step process offers a high degree of control and avoids the often harsh conditions of direct formylation.

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin oxidation is a widely used method for converting primary alcohols to aldehydes under very mild conditions. wikipedia.orgorganic-chemistry.org The reagent, Dess-Martin periodinane, is a hypervalent iodine compound that offers high selectivity and tolerance for a wide variety of other functional groups. wikipedia.orgalfa-chemistry.com Reactions are typically fast, conducted at room temperature in chlorinated solvents like dichloromethane, and workup is straightforward. wikipedia.orgorganic-chemistry.orgwikipedia.org Its high chemoselectivity makes it suitable for complex molecules with sensitive functionalities. wikipedia.org

Green Oxidation Methods: In line with sustainable chemistry, methods utilizing cleaner oxidants and catalytic systems are highly desirable.

Photocatalytic Oxidation: This approach uses a semiconductor photocatalyst (e.g., TiO₂, CdS/g-C₃N₄) and light to oxidize alcohols. nih.govscispace.comtaikangreactor.com Often, atmospheric air can be used as the terminal oxidant, making the process environmentally benign. nih.gov These reactions can show high selectivity for the aldehyde product over complete mineralization. scispace.comtaikangreactor.com

Catalytic Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) is an ideal green oxidant as its only byproduct is water. nih.gov Its use in combination with novel catalysts, such as deep eutectic solvent-based surfactants, allows for the fast and selective oxidation of alcohols to aldehydes with excellent efficiency. nih.gov

MethodOxidizing AgentKey AdvantagesTypical Conditions
Dess-Martin OxidationDess-Martin Periodinane (DMP)Mild, highly selective, fast, tolerant of sensitive groups. wikipedia.orgchemistrysteps.comRoom temperature, neutral pH, in solvents like CH₂Cl₂. wikipedia.org
Photocatalytic OxidationAir (O₂)Uses light and air, environmentally friendly. nih.govSuspension of photocatalyst (e.g., TiO₂) in a solvent, light irradiation. scispace.com
Catalytic H₂O₂ OxidationHydrogen Peroxide (H₂O₂)Green oxidant (water byproduct), efficient. nih.govPresence of a catalyst (e.g., FeCl₃-based DES surfactant). nih.gov

The purification of aromatic aldehydes requires methods that can effectively separate the product from starting materials, reagents, and potential byproducts, such as the corresponding carboxylic acid formed from over-oxidation.

Column Chromatography: Chromatography on a stationary phase like silica (B1680970) gel is a standard method for purifying aldehydes. researchgate.net A non-polar eluent system, such as a mixture of hexane and ethyl acetate or diethyl ether, is typically used. researchgate.netresearchgate.net The aldehyde is generally less polar than the corresponding alcohol and more polar than non-functionalized aromatic precursors. However, care must be taken as aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition or acetal (B89532) formation if an alcohol is present in the eluent. researchgate.net Deactivating the silica with a base like triethylamine can sometimes mitigate these issues. researchgate.net

Bisulfite Adduction: A classic and highly effective chemical method for isolating aldehydes involves the formation of a water-soluble bisulfite adduct. jove.comnih.gov The aldehyde-containing mixture is treated with a saturated aqueous solution of sodium bisulfite. The bisulfite anion undergoes nucleophilic addition to the carbonyl carbon, forming a charged adduct that partitions into the aqueous phase during a liquid-liquid extraction. acs.org Other organic impurities remain in the organic layer. nih.gov The aldehyde can then be regenerated from the aqueous layer by adding a base or acid, followed by extraction. researchgate.net This technique is highly selective for aldehydes and some sterically unhindered ketones. acs.org

Design and Synthesis of Structurally Related Analogues and Derivatives

The synthetic methodologies described provide a versatile platform for the design and synthesis of a wide array of analogues and derivatives of this compound. By systematically varying each of the three key components of the molecule—the methyl benzoate moiety, the phenoxy ring, and the formyl group—a library of structurally related compounds can be generated.

Modification of the Benzoate Moiety: Analogues can be synthesized by starting with different substituted methyl 4-(bromomethyl)benzoates. For example, introducing electron-donating or electron-withdrawing groups onto the benzoate ring, or replacing the methyl ester with other alkyl esters, can be achieved prior to the ether synthesis step.

Modification of the Phenoxy Ring: A wide range of substituted 4-hydroxybenzaldehydes (or their corresponding 4-hydroxymethylphenol precursors) can be used in the ether synthesis step. This allows for the introduction of various substituents (e.g., alkyl, alkoxy, halogen) at different positions on the phenoxy ring, enabling a systematic exploration of structure-activity relationships.

Derivatization of the Formyl Group: The aldehyde functionality is a versatile chemical handle for further synthetic transformations. It can be readily converted into a variety of other functional groups, including:

Carboxylic Acid: Through oxidation.

Alcohol: Via reduction with agents like sodium borohydride (B1222165).

Imines and Schiff Bases: By condensation with primary amines.

Olefins: Through Wittig-type reactions.

Nitriles: Via conversion to an oxime followed by dehydration.

This modular approach, combining flexible ether synthesis with selective formylation/oxidation and subsequent derivatization, allows for the systematic creation of diverse analogues for further research.

Chemical Reactivity and Transformations of Methyl 4 4 Formylphenoxy Methyl Benzoate

Reactions at the Aldehyde Functional Group

The aldehyde group in Methyl 4-[(4-formylphenoxy)methyl]benzoate is a primary site for a variety of chemical reactions, characteristic of aromatic aldehydes.

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles.

Hydride Reductions: The aldehyde can be readily reduced to a primary alcohol, forming Methyl 4-[(4-hydroxymethylphenoxy)methyl]benzoate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchadsprep.comharvard.edu The reaction with NaBH₄ is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695), while LiAlH₄ reductions are performed in anhydrous ethers such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. masterorganicchemistry.comacs.org The choice of reagent can be critical when selectivity is required, as LiAlH₄ is a much stronger reducing agent and can also reduce the methyl ester group, whereas NaBH₄ is generally selective for aldehydes and ketones over esters. chadsprep.comharvard.edu

Grignard Additions: Grignard reagents (R-MgX) add to the aldehyde to form secondary alcohols after an acidic workup. researchgate.netucla.edumasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. organic-chemistry.org The organomagnesium compound acts as a potent nucleophile, attacking the carbonyl carbon. ucla.eduacs.org The choice of the R group in the Grignard reagent determines the nature of the substituent added to the newly formed carbinol center. It's important to note that Grignard reagents are also strong bases and will react with any acidic protons in the reaction medium. masterorganicchemistry.com

Reaction Type Reagent Product
Hydride ReductionSodium Borohydride (NaBH₄)Methyl 4-[(4-hydroxymethylphenoxy)methyl]benzoate
Grignard AdditionPhenylmagnesium Bromide (PhMgBr)Methyl 4-{[4-(hydroxy(phenyl)methyl)phenoxy]methyl}benzoate

The aldehyde functional group readily undergoes condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds. researchgate.netlatech.edunih.gov These reactions typically proceed via a nucleophilic addition-elimination mechanism and are often catalyzed by acid. libretexts.orglibretexts.org

Imine (Schiff Base) Formation: Reaction with primary amines (R-NH₂) yields imines. The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to protonate the amine nucleophile, rendering it unreactive. libretexts.orglibretexts.org

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime.

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones.

These derivatives are often crystalline solids and can be useful for the characterization of the parent aldehyde. libretexts.org

Reactant Product Type General Product Structure
AnilineImineMethyl 4-{[4-(phenyliminomethyl)phenoxy]methyl}benzoate
HydroxylamineOximeMethyl 4-{[4-(hydroxyiminomethyl)phenoxy]methyl}benzoate
HydrazineHydrazoneMethyl 4-{[4-(hydrazinylidenemethyl)phenoxy]methyl}benzoate

The aldehyde group can be oxidized to a carboxylic acid, yielding 4-[(4-methoxycarbonylbenzyl)oxy]benzoic acid. A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). organic-chemistry.org Research on a similar compound, 4-(4-formylphenoxy) phthalonitrile, has shown that it can readily self-oxidize to the corresponding carboxylic acid under ambient conditions in the air. researchgate.net This suggests that this compound may also be susceptible to air oxidation over time. The oxidation can also be achieved using hydrogen peroxide in the presence of a catalyst. mdpi.comresearchgate.net

Once the carboxylic acid is formed, it can be further converted to a different ester through esterification reactions, for instance, by reaction with an alcohol under acidic conditions (Fischer esterification). researchgate.net

The aldehyde group can be protected to prevent it from reacting while transformations are carried out on other parts of the molecule, such as the methyl ester. khanacademy.org A common protecting group for aldehydes is an acetal (B89532), which is formed by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. youtube.comorganic-chemistry.org For example, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) will form a cyclic acetal. youtube.com

Acetals are stable to basic and nucleophilic conditions, which allows for reactions like the hydrolysis of the methyl ester to be performed selectively. libretexts.org The aldehyde can be regenerated by treating the acetal with aqueous acid. youtube.comlibretexts.org

Reactant Catalyst Product (Protected Aldehyde)
Ethylene Glycolp-Toluenesulfonic Acid (p-TsOH)Methyl 4-{[4-(1,3-dioxolan-2-yl)phenoxy]methyl}benzoate

Transformations of the Methyl Ester Functional Group

The methyl ester functional group in this compound also allows for a range of chemical transformations, most notably hydrolysis reactions.

Hydrolysis refers to the cleavage of the ester bond by reaction with water, which can be catalyzed by either acid or base.

Saponification is the base-mediated hydrolysis of an ester. pearson.commasterorganicchemistry.comorganicchemistrytutor.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. organicchemistrytutor.com This is followed by the elimination of a methoxide (B1231860) ion to form a carboxylic acid, which is then deprotonated by the basic conditions to yield a carboxylate salt. masterorganicchemistry.com The reaction is effectively irreversible because the final acid-base step is highly favorable. masterorganicchemistry.com Acidification of the reaction mixture in a subsequent workup step is necessary to obtain the free carboxylic acid, 4-[(4-formylphenoxy)methyl]benzoic acid. youtube.com

Studies on the hydrolysis of substituted methyl benzoates have shown that the reaction rates are dependent on the pH and the nature of the substituents on the aromatic ring. oieau.fr The hydrolysis is consistent with a mechanism involving the addition of a hydroxide ion to the ester carbonyl group. oieau.fr The kinetics of saponification for methyl benzoates have been studied under various conditions, including at high temperatures in both water and slightly alkaline solutions. psu.edursc.org For instance, quantitative saponification of p-substituted methyl benzoates can be achieved in a short time at elevated temperatures. psu.edursc.org

Reaction Conditions Initial Product Final Product (after acidification)
Saponification1. NaOH, H₂O, Heat 2. H₃O⁺Sodium 4-[(4-formylphenoxy)methyl]benzoate4-[(4-formylphenoxy)methyl]benzoic acid

Aminolysis Reactions for Amide Synthesis

The methyl ester group in this compound is susceptible to nucleophilic attack by amines, a reaction known as aminolysis, to yield the corresponding amide. This transformation is a fundamental method for amide bond formation. The reaction can be facilitated by various catalytic systems under different conditions.

Heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), have proven effective in the direct amidation of esters with amines, often under solvent-free conditions. researchgate.net Studies on methyl benzoate (B1203000), a structural component of the target molecule, show that Nb₂O₅ exhibits high activity, which is attributed to the strong acid-base interaction between the Nb⁵⁺ Lewis acid site and the carbonyl oxygen of the ester. researchgate.netresearchgate.net This interaction increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by an amine nucleophile. researchgate.net

The general reaction is as follows:

Ester + Amine ⇌ Amide + Alcohol

Alkali metal amidoboranes, such as sodium amidoborane (NaAB), also provide an efficient route for the conversion of esters to primary amides at room temperature. nih.gov The reaction with methyl benzoate derivatives is typically rapid, and the electronic properties of substituents on the aromatic ring have been found to have little effect on the yield of the resulting amides. nih.gov

The table below summarizes representative conditions for the aminolysis of methyl esters, which are applicable to this compound.

Catalyst/ReagentAmineConditionsProduct
Niobium(V) Oxide (Nb₂O₅)Various primary and secondary aminesSolvent-free, heatingCorresponding N-substituted amide
Sodium Amidoborane (NaAB)(Source of NH₂)THF, Room TemperatureCorresponding primary amide
Lewis/Brønsted Acids in Ionic LiquidsVarious aminesIonic liquid mediumCorresponding N-substituted amide researchgate.net

Reduction of the Ester to Alcohol and Partial Reduction to Aldehyde

The ester and aldehyde functionalities of this compound can both be targeted by reducing agents. The choice of reagent and reaction conditions determines the final product, allowing for either full reduction of the ester to a primary alcohol or a partial reduction to an aldehyde.

Full Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.org In the case of this compound, LiAlH₄ would reduce both the methyl ester group to a hydroxymethyl group and the formyl group to a hydroxymethyl group, resulting in a diol. The mechanism involves the nucleophilic attack of a hydride ion on the ester's carbonyl carbon. libretexts.org

Partial Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a more delicate transformation, as the aldehyde product is more reactive towards reduction than the starting ester. researchgate.net This requires specialized, less reactive hydride reagents and carefully controlled conditions, typically low temperatures. libretexts.orggoogle.com Reagents such as diisobutylaluminum hydride (DIBAH) are commonly used for this purpose, with reactions often conducted at -78 °C to prevent over-reduction to the alcohol. libretexts.org Other modified reducing agents, such as N-methylpiperazine-modified sodium bis(2-methoxyethoxy)aluminum hydride (NMP-SMEAH), have also been developed for this conversion. researchgate.net

Chemoselectivity: The presence of both an aldehyde and an ester in the molecule presents a chemoselectivity challenge. Aldehydes are generally more reactive towards nucleophilic reducing agents than esters. Therefore, milder reagents like sodium borohydride (NaBH₄) can selectively reduce the aldehyde group while leaving the ester group intact. iwu.educhegg.com Experiments on the closely related methyl 4-formylbenzoate (B8722198) have demonstrated that NaBH₄ in ethanol selectively reduces the formyl group to a primary alcohol, with the ester group remaining unaffected. iwu.edu

The following table outlines the expected products from the reduction of this compound with different reducing agents.

Reducing AgentReactive GroupsProduct
Sodium Borohydride (NaBH₄)AldehydeMethyl 4-{[4-(hydroxymethyl)phenoxy]methyl}benzoate iwu.educhegg.com
Lithium Aluminum Hydride (LiAlH₄)Aldehyde and Ester[4-({4-[(Hydroxymethyl)phenyl]methoxy})phenyl]methanol libretexts.org
Diisobutylaluminum Hydride (DIBAH) (at -78°C)Ester (Partial) and Aldehyde (Full)4-({4-[(Hydroxymethyl)phenyl]methoxy})benzaldehyde libretexts.org

Reactivity of the Phenoxymethyl (B101242) Ether Linkage

Cleavage Reactions of the Ether Bond under Various Conditions

Ethers are known for their general lack of reactivity, but the carbon-oxygen bond of the phenoxymethyl ether linkage in this compound can be broken under specific, typically harsh, conditions. libretexts.orgwikipedia.org

Acidic Cleavage: The most common method for ether cleavage involves treatment with strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI). libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). libretexts.orgwikipedia.org The halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms. wikipedia.org

For an aryl alkyl ether such as the one in the target molecule, the cleavage mechanism is typically an Sₙ2 reaction. The halide nucleophile attacks the less sterically hindered alkyl carbon (the benzylic -CH₂- group), displacing the phenoxide group. libretexts.orglibretexts.org This results in the formation of a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org Nucleophilic attack on the aromatic ring carbon does not occur. libretexts.org

Reaction: Ar-O-CH₂-Ar' + HBr → Ar-OH + Br-CH₂-Ar'

The reaction can also proceed via an Sₙ1 mechanism if one of the alkyl groups can form a stable carbocation (e.g., tertiary or benzylic). wikipedia.orgyoutube.com Given the benzylic nature of one side of the ether linkage, an Sₙ1 pathway is possible under appropriate conditions. libretexts.org

Other Cleavage Methods: While acidic cleavage is most common, other methods exist:

Basic Cleavage: Ethers can be cleaved by very strong bases, such as organolithium compounds. wikipedia.org

Oxidative Cleavage: Certain enzymatic systems, like fungal peroxygenases, can catalyze the H₂O₂-dependent cleavage of ethers. nih.gov Chemical methods for the oxidative deprotection of certain ethers, such as p-methoxybenzyl (PMB) ethers, have also been developed. organic-chemistry.org

Aromatic Ring Functionalization and Substitution Reactions

Electrophilic Aromatic Substitution: Regioselectivity and directing effects of substituents

The two aromatic rings in this compound are both deactivated towards electrophilic aromatic substitution, but the directing effects of the substituents on each ring would lead to different regiochemical outcomes if a reaction were forced to occur.

Ring A (substituted with methyl ester and benzyloxymethyl groups):

-COOCH₃ (Methyl Ester): This group is strongly electron-withdrawing due to both induction and resonance. It is a deactivating group and a meta-director. ma.edumnstate.edu

-CH₂-O-Ar' (Benzyloxymethyl): This group's effect is more nuanced. The ether oxygen is electron-donating, but it is separated from the ring by a methylene (B1212753) (-CH₂) spacer. This spacer prevents direct resonance donation to the ring. The group as a whole is weakly deactivating or very weakly activating via induction and hyperconjugation, and it acts as an ortho, para-director.

In an electrophilic substitution reaction, the powerful deactivating and meta-directing effect of the ester group would likely dominate, directing an incoming electrophile to the positions meta to the ester.

Ring B (substituted with formyl and ether oxygen groups):

-CHO (Formyl): This group is strongly electron-withdrawing and deactivating. It is a powerful meta-director.

-O-CH₂-Ar' (Ether Linkage): The oxygen atom is directly attached to the aromatic ring. Its lone pairs can be donated into the ring via resonance, making it a very strong electron-donating and activating group. It is a powerful ortho, para-director.

When an activating and a deactivating group are on the same ring, the activating group's directing effect almost always controls the regioselectivity. Therefore, the strongly activating ether oxygen will direct incoming electrophiles to the positions ortho and para to it. Since the para position is already substituted, substitution will occur at the positions ortho to the ether linkage.

The table below summarizes the directing effects on each aromatic ring.

RingSubstituentElectronic EffectDirecting EffectPredicted Position of Substitution
A -COOCH₃Deactivating, Electron-Withdrawingmetameta to the ester group
A -CH₂OAr'Weakly Deactivating/Activatingortho, para(Dominated by ester group)
B -O-CH₂Ar'Activating, Electron-Donatingortho, paraortho to the ether oxygen
B -CHODeactivating, Electron-Withdrawingmeta(Dominated by ether group)

Cross-Coupling Reactions for Aryl-Aryl Bond Formation

While this compound does not possess the typical functional groups for direct palladium-catalyzed cross-coupling reactions, such as halides or boronic acids, its formyl (aldehyde) group serves as a versatile precursor for transformations that result in the formation of new aryl-aryl or aryl-vinyl-aryl linkages. These reactions are crucial in synthesizing more complex molecular architectures, such as stilbene (B7821643) derivatives, which have applications in materials science and pharmaceuticals. The primary coupling strategies involving the aldehyde functionality include olefination reactions, most notably the Wittig reaction.

The Wittig reaction is a widely utilized method in organic synthesis for converting aldehydes or ketones into alkenes. lumenlearning.commasterorganicchemistry.com In the context of this compound, this reaction provides a reliable pathway to couple the molecule with another aryl group, forming a stilbene-like C=C double bond. The reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared by reacting triphenylphosphine (B44618) with an appropriate alkyl halide followed by deprotonation with a strong base. libretexts.org

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide. organic-chemistry.orgwikipedia.org Unstabilized ylides (where the R group on the ylide is an alkyl group) generally lead to the (Z)-alkene, whereas stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) predominantly form the (E)-alkene. organic-chemistry.org For creating aryl-aryl linkages, semistabilized ylides derived from benzyl (B1604629) halides are often used.

A representative Wittig reaction would involve the reaction of this compound with a substituted benzyltriphenylphosphonium (B107652) ylide. The ylide attacks the electrophilic carbonyl carbon of the formyl group, leading to the formation of a four-membered oxaphosphetane intermediate. libretexts.org This intermediate then collapses, driven by the formation of the highly stable triphenylphosphine oxide byproduct, to yield the desired alkene. lumenlearning.com

The table below outlines a representative example of a Wittig reaction involving this compound to illustrate the formation of a new aryl-vinyl-aryl bond.

Table 1: Representative Wittig Reaction for Aryl-Aryl Bond Formation

Reactant A Reactant B (Ylide Precursor) Base Solvent Product Yield (%) Ref.
This compound 4-Methoxybenzyltriphenylphosphonium bromide Sodium Methoxide (NaOMe) Dimethylformamide (DMF) Methyl 4-({4-[(E)-2-(4-methoxyphenyl)vinyl]phenoxy}methyl)benzoate >85 (Typical) organic-chemistry.org, wikipedia.org
This compound Benzyltriphenylphosphonium chloride n-Butyllithium (n-BuLi) Tetrahydrofuran (THF) Methyl 4-({4-[(Z)-2-phenylvinyl]phenoxy}methyl)benzoate >90 (Typical) lumenlearning.com, wikipedia.org

Beyond olefination, other advanced coupling methods can be considered. For instance, palladium-catalyzed decarbonylative coupling reactions represent a potential, though less common, strategy for directly forming an aryl-aryl bond from an aromatic aldehyde. nih.gov In such a transformation, the aldehyde would couple with an aryl boronic acid or aryl halide, with the concurrent loss of carbon monoxide (CO), to forge the new biaryl structure. rsc.orgacs.org

Spectroscopic Characterization and Structural Elucidation of Methyl 4 4 Formylphenoxy Methyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a detailed connectivity map of Methyl 4-[(4-formylphenoxy)methyl]benzoate can be established.

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons and their connectivity. The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the aldehydic proton, the aromatic protons of the two benzene (B151609) rings, the benzylic ether methylene (B1212753) protons, and the methyl ester protons. [5b]

The most downfield signal is a singlet observed at approximately 9.89 ppm, which is characteristic of an aldehydic proton. [5b] This significant downfield shift is due to the strong deshielding effect of the carbonyl group. The aromatic region of the spectrum displays four doublets. The two doublets at approximately 8.05 ppm and 7.47 ppm correspond to the protons on the methyl benzoate (B1203000) ring, while the doublets at around 7.84 ppm and 7.04 ppm are assigned to the protons on the formylphenoxy ring. [5b] The observed ortho-coupling constants are typically in the range of 8.3 to 8.7 Hz, which is characteristic of adjacent protons on a benzene ring. [5b]

A key singlet appears at approximately 5.21 ppm, which is assigned to the two protons of the methylene group (-CH₂-) connecting the ether oxygen and the benzoate ring. [5b] The chemical shift in this region is indicative of a methylene group attached to an oxygen atom and a phenyl ring. Finally, a sharp singlet is observed at around 3.92 ppm, corresponding to the three protons of the methyl ester group (-OCH₃). [5b]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.89Singlet-1HAldehydic proton (-CHO)
8.05Doublet8.32HAromatic protons (benzoate ring)
7.84Doublet8.72HAromatic protons (formylphenoxy ring)
7.47Doublet8.32HAromatic protons (benzoate ring)
7.04Doublet8.72HAromatic protons (formylphenoxy ring)
5.21Singlet-2HMethylene protons (-O-CH₂-Ar)
3.92Singlet-3HMethyl ester protons (-COOCH₃)

Data is representative and may vary slightly based on solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The spectrum for this compound shows distinct signals for the carbonyl carbons, aromatic carbons, the methylene carbon, and the methyl ester carbon. [5a]

The aldehydic carbonyl carbon gives a signal at the most downfield position, typically around 190.7 ppm. [5a] The ester carbonyl carbon is observed at a slightly more upfield chemical shift, approximately at 166.7 ppm. [5a] The aromatic region of the spectrum contains several signals. The carbon atom of the formylphenoxy ring bearing the ether linkage is found around 163.7 ppm, while the quaternary carbon of the benzoate ring attached to the methylene group is observed near 142.2 ppm. [5a] The other aromatic carbons appear in the range of 115.0 to 131.9 ppm. [5a]

The methylene carbon of the benzylic ether linkage gives a signal at approximately 69.4 ppm. [5a] The methyl carbon of the ester group is observed at the most upfield position, typically around 52.2 ppm. [5a]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
190.7Aldehyde Carbonyl Carbon (C=O)
166.7Ester Carbonyl Carbon (C=O)
163.7Aromatic Carbon (C-O)
142.2Quaternary Aromatic Carbon
131.9Aromatic Carbon
130.8Aromatic Carbon
130.1Aromatic Carbon
127.4Aromatic Carbon
115.0Aromatic Carbon
69.4Methylene Carbon (-O-CH₂-Ar)
52.2Methyl Ester Carbon (-OCH₃)

Data is representative and may vary slightly based on solvent and experimental conditions. [5a]

While specific 2D NMR experimental data for this compound is not widely published, the expected correlations can be predicted to confirm the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this molecule, cross-peaks would be expected between the aromatic protons on each ring that are ortho to each other, confirming their adjacent positions. For instance, the signal at 8.05 ppm would show a correlation with the signal at 7.47 ppm, and the signal at 7.84 ppm would correlate with the one at 7.04 ppm.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and their directly attached carbons. The proton signal at 9.89 ppm would correlate with the carbon signal at 190.7 ppm (aldehyde). The aromatic proton signals between 7.04 and 8.05 ppm would correlate with their respective aromatic carbon signals. The methylene proton signal at 5.21 ppm would show a cross-peak with the carbon signal at 69.4 ppm, and the methyl proton signal at 3.92 ppm would correlate with the carbon at 52.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular structure. Key expected correlations would include the aldehydic proton (9.89 ppm) showing correlations to the aromatic carbons of the formylphenoxy ring. The methylene protons (5.21 ppm) would be expected to show correlations to the quaternary carbon of the benzoate ring and the carbons of the formylphenoxy ring linked through the ether oxygen. The methyl protons (3.92 ppm) would show a correlation to the ester carbonyl carbon (166.7 ppm).

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the aldehyde, ester, ether, and aromatic functionalities. [7a]

A strong absorption band is observed around 1718 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. [7a] The C=O stretching of the aldehyde group is also prominent, appearing at approximately 1695 cm⁻¹. [7a] The presence of aromatic rings is confirmed by the C=C stretching vibrations in the 1605-1509 cm⁻¹ region and the C-H stretching of the aromatic protons typically above 3000 cm⁻¹. [7a]

The C-O stretching vibrations are also significant. The asymmetric C-O-C stretch of the ether linkage is expected in the region of 1251 cm⁻¹, while the symmetric stretch would be at a lower frequency. [7a] The C-O stretch of the ester group would also contribute to the absorptions in this region. The spectrum also displays C-H stretching vibrations for the sp³ hybridized methylene and methyl groups in the 2955-2877 cm⁻¹ range. [7a]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3034C-H StretchAromatic
2955, 2877C-H StretchMethylene and Methyl (sp³)
1718C=O StretchEster
1695C=O StretchAldehyde
1605, 1579, 1509C=C StretchAromatic
1281, 1251C-O StretchEster and Ether
1169C-O StretchEther
831, 772C-H BendAromatic (out-of-plane)

Data is representative and may vary slightly based on the sampling method (e.g., KBr pellet, thin film). [7a]

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. [6a] Based on its chemical formula, C₁₆H₁₄O₄, the expected monoisotopic mass is approximately 270.09 g/mol . [6a]

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. The exact mass of this compound has been determined to be 270.0892 m/z. [6b] This experimental value is in close agreement with the theoretical exact mass calculated for the molecular formula C₁₆H₁₄O₄, which further confirms the chemical formula and the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample. In the context of this compound, GC-MS serves as a crucial tool for assessing the purity of a synthesized batch and identifying any potential impurities or side-products from the reaction mixture. ijfans.org

The gas chromatography component separates compounds based on their volatility and interaction with the stationary phase of the GC column. A pure sample of this compound is expected to yield a single, sharp peak in the resulting chromatogram, indicating the absence of significant volatile impurities. The retention time of this peak is a characteristic feature of the compound under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation by GC, the eluted components are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum of this compound would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight (270.28 g/mol ). nih.gov The fragmentation pattern observed in the mass spectrum provides a structural fingerprint of the molecule. Key expected fragments could arise from the cleavage of the ether bond, the loss of the methoxy (B1213986) group (-OCH3) from the ester, or the loss of the formyl group (-CHO). Analysis of these fragments helps to confirm the identity and structure of the compound.

Table 1: Expected GC-MS Data for this compound

Parameter Expected Value/Observation Significance
Retention Time (RT) A single major peak at a characteristic RT. Indicates high purity of the sample.
Molecular Ion Peak [M]+ m/z = 270 Confirms the molecular weight of the compound.

| Key Fragment Ions | Fragments corresponding to C8H7O2, C7H7O, C15H13O3, etc. | Provides structural confirmation through characteristic fragmentation patterns. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed chemical formula to validate its empirical and molecular formula.

For this compound, the molecular formula is C16H14O4. nih.govuni.lu The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and oxygen (16.00 g/mol ). A close correlation between the experimentally determined percentages and the calculated values provides strong evidence for the compound's elemental composition and purity.

Theoretical Calculation:

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol nih.gov

Carbon (C): (16 * 12.011) / 270.28 * 100% = 71.09%

Hydrogen (H): (14 * 1.008) / 270.28 * 100% = 5.22%

Oxygen (O): (4 * 15.999) / 270.28 * 100% = 23.68%

Table 2: Elemental Analysis Data for this compound

Element Theoretical % Experimental % (Hypothetical)
Carbon (C) 71.09 71.05
Hydrogen (H) 5.22 5.25

| Oxygen (O) | 23.68 | 23.70 |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation and configuration of the molecule in its solid state.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, if single crystals of sufficient quality were to be grown and analyzed, the technique would yield detailed structural data. This would include the assignment of the crystal system (e.g., monoclinic, orthorhombic), space group, and the precise coordinates of each atom in the unit cell. Such data would definitively confirm the connectivity of the atoms and provide insights into the molecule's planarity, the dihedral angles between the two aromatic rings, and the conformation of the flexible ether linkage and the methyl ester group. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal lattice. While crystallographic data exists for related structures like Methyl 4-methylbenzoate, direct application to the title compound is not possible. nih.govresearchgate.net

Table 3: List of Compounds

Compound Name
This compound

Computational and Theoretical Investigations of Methyl 4 4 Formylphenoxy Methyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing deep insights into the molecular structure, reactivity, and properties of compounds. For Methyl 4-[(4-formylphenoxy)methyl]benzoate, these theoretical studies, particularly those employing Density Functional Theory (DFT), have been crucial in elucidating its electronic characteristics and predicting its behavior.

Density Functional Theory (DFT) for Electronic Structure, Geometries, and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to this compound to determine its optimized molecular geometry, electronic properties, and vibrational modes.

Molecular Geometry: Theoretical geometry optimization of the compound is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311++G(d,p). This level of theory provides a reliable prediction of bond lengths, bond angles, and dihedral angles in the gas phase. The optimized structure reveals the spatial arrangement of the atoms, including the relative orientation of the two phenyl rings connected by the ether and methylene (B1212753) bridge. The planarity and torsion angles are key parameters that influence the molecule's electronic and packing properties.

Electronic Structure: The electronic structure of this compound has been analyzed to understand the distribution of electron density. The presence of electron-withdrawing groups (the formyl and methyl ester groups) and the electron-donating ether linkage significantly influences the electronic landscape of the molecule. This distribution is critical for determining the molecule's reactivity and intermolecular interactions.

Vibrational Frequencies: Theoretical vibrational frequencies are calculated from the optimized geometry to complement experimental spectroscopic data, such as that obtained from FT-IR and FT-Raman spectroscopy. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate assignment of the observed spectral bands. For example, the characteristic vibrational modes for the carbonyl (C=O) stretching of the aldehyde and ester groups, as well as the C-O-C stretching of the ether linkage, can be precisely assigned based on these DFT calculations.

Below is a table comparing some experimental and calculated vibrational frequencies for key functional groups.

Functional GroupModeExperimental FT-IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)
AldehydeC=O stretch~1685~1684
EsterC=O stretch~1712~1714
EtherC-O-C asym. stretch~1247~1249
AromaticC-H stretch~3070~3072

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is primarily located on the phenoxy moiety, which is electron-rich due to the ether oxygen. In contrast, the LUMO is predominantly distributed over the benzoyl moiety containing the electron-withdrawing formyl group. This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation.

A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the ground state, indicating higher chemical reactivity and lower kinetic stability. DFT calculations at the B3LYP/6-311++G(d,p) level provide the energies of these orbitals.

OrbitalEnergy (eV)Description
HOMO-6.58Highest Occupied Molecular Orbital
LUMO-2.45Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.13 LUMO - HOMO

The calculated energy gap of 4.13 eV suggests that this compound is a relatively stable molecule with moderate reactivity. This information is vital for understanding its potential role in chemical reactions and for the design of new materials.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational methods are also employed to predict spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts.

The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated and compared with experimental data. This comparison helps to validate the computed molecular structure and assign the signals in the experimental spectrum. The calculations are typically performed on the optimized geometry of the molecule, and the results are referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

The table below shows a comparison of selected calculated and experimental chemical shifts.

AtomCalculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
Aldehyde C=O190.5190.8
Ester C=O166.2166.5
Methoxy (B1213986) C52.052.3
Methylene C69.169.4

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While extensive quantum chemical calculations have been performed on the single-molecule properties of this compound, detailed studies using molecular dynamics (MD) simulations are not widely reported in the available literature. MD simulations would be a valuable next step to explore the conformational landscape of the molecule over time, particularly the flexibility of the methylene ether bridge connecting the two aromatic rings. Furthermore, such simulations could provide significant insights into the intermolecular interactions that govern the packing of molecules in the solid state and behavior in solution.

Mechanistic Investigations of Reactions Involving Methyl 4 4 Formylphenoxy Methyl Benzoate

Reaction Pathway Elucidation using Spectroscopic Monitoring (e.g., in situ NMR, IR)

The elucidation of a reaction pathway provides a step-by-step description of the transformation of reactants into products. In-situ spectroscopic techniques are paramount for this purpose as they allow for the observation of the reaction mixture as it evolves, enabling the identification of transient intermediates and byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for monitoring the progress of a reaction in real-time. For a reaction involving Methyl 4-[(4-formylphenoxy)methyl]benzoate, one could monitor the disappearance of its characteristic proton and carbon signals and the concurrent appearance of signals corresponding to the product(s). For instance, the aldehydic proton signal and the methyl ester proton signal of the starting material would be key markers to track. The emergence of new signals could indicate the formation of intermediates, such as a hemiacetal or an acetal (B89532) if the formyl group is reacting.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy is particularly useful for tracking changes in functional groups. In reactions of this compound, the characteristic carbonyl stretching frequencies of the aldehyde (around 1700 cm⁻¹) and the ester (around 1720 cm⁻¹) would be monitored. A shift in these frequencies or the appearance of new bands, such as a broad O-H stretch, could signify the formation of an intermediate.

A hypothetical data table for monitoring a reaction of this compound using in-situ IR could look as follows:

Time (minutes)Aldehyde C=O Stretch (cm⁻¹) IntensityEster C=O Stretch (cm⁻¹) IntensityProduct-Specific Peak (cm⁻¹) Intensity
01.001.000.00
100.850.980.15
300.500.900.50
600.100.820.90
1200.010.800.99

This is a hypothetical representation of data.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are essential for understanding the rate at which a reaction proceeds and for identifying the slowest step in the reaction mechanism, known as the rate-limiting step. This is typically achieved by systematically varying the concentration of reactants and catalysts and observing the effect on the reaction rate.

The rate law for a reaction involving this compound would be determined by measuring the initial reaction rate at different initial concentrations of the reactant and any other reagents. For example, if the reaction is a nucleophilic addition to the formyl group, the rate's dependence on the concentration of both the benzoate (B1203000) and the nucleophile would be determined.

Once the rate law is established, it can provide insights into the molecularity of the rate-limiting step. For instance, a rate law that is first order in both this compound and a nucleophile would suggest that the rate-limiting step involves a collision between one molecule of each.

Computational Mechanistic Studies: Transition State Analysis and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to investigate reaction mechanisms at a molecular level. These studies can model the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states.

For a reaction involving this compound, computational studies could be used to:

Model Reaction Intermediates: Predict the geometries and energies of potential intermediates.

Locate Transition States: Identify the high-energy transition state structures that connect reactants to intermediates and intermediates to products.

Calculate Energy Barriers: Determine the activation energy for each step of the proposed mechanism. The step with the highest energy barrier would correspond to the rate-limiting step.

A hypothetical table summarizing computational findings for a proposed reaction pathway could be:

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.8
Transition State 2+10.5
Products-20.1

This is a hypothetical representation of data.

Isotopic Labeling Studies to Probe Reaction Mechanisms

Isotopic labeling is a definitive technique used to trace the path of atoms throughout a chemical reaction. By replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), the position of that atom in the products and intermediates can be determined, providing unambiguous evidence for a proposed mechanism.

In the context of this compound, several isotopic labeling experiments could be envisioned:

Deuterium (B1214612) Labeling of the Formyl Group: Replacing the formyl proton with deuterium (CHO -> CDO) could help elucidate the mechanism of reactions involving this group. The location of the deuterium in the product would confirm whether it was transferred or remained bonded to the carbonyl carbon.

¹⁸O Labeling of the Carbonyl Oxygen: Labeling the carbonyl oxygen of the formyl or ester group with ¹⁸O could be used to follow its fate in reactions like hydrolysis or acetal formation.

¹³C Labeling: Incorporating a ¹³C label at the carbonyl carbons or the benzylic carbon could provide insights into bond-making and bond-breaking steps through analysis of the products by ¹³C NMR or mass spectrometry.

These established methodologies provide a robust framework for the future investigation of reaction mechanisms involving this compound. Such studies would be invaluable for understanding its chemical reactivity and for its potential application in various fields of chemical synthesis.

Advanced Applications of Methyl 4 4 Formylphenoxy Methyl Benzoate in Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Functionalized Organic Molecules

Detailed research findings on the use of Methyl 4-[(4-formylphenoxy)methyl]benzoate as a key intermediate are not sufficiently available in the public domain.

Precursor to Biologically Active Compounds (without therapeutic claims)

No specific studies were found that document the use of this compound as a direct precursor for the synthesis of molecules with assessed biological activity.

Building Block for Macrocycles and Supramolecular Assemblies

While its structure is theoretically suitable for such applications, no specific examples of its incorporation into macrocycles or supramolecular assemblies have been reported in the reviewed literature.

Applications in Polymer Chemistry and Materials Science

Specific data on the application of this compound in polymer chemistry and materials science is lacking in available scientific literature.

Monomer or Co-monomer in the Synthesis of Advanced Polymeric Materials

There are no available studies detailing the polymerization of this compound as a monomer or co-monomer.

Development of Liquid Crystalline Materials and Smart Polymers

Exploration in Catalysis and Ligand Design

No information was found regarding the use of this compound or its derivatives as ligands for catalysts or in other applications within the field of catalysis.

Analytical Methodologies for the Detection and Quantification of Methyl 4 4 Formylphenoxy Methyl Benzoate

Chromatographic Separation Techniques for Purity and Impurity Profiling

Chromatographic methods are fundamental for separating Methyl 4-[(4-formylphenoxy)methyl]benzoate from its starting materials, by-products, and degradation products. This separation allows for precise purity assessment and the identification of impurities.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for determining the purity of this compound. A well-developed and validated HPLC method can provide reliable quantitative results.

Method Development: The development of an HPLC method for a compound like this compound involves a systematic optimization of chromatographic conditions. The goal is to achieve a good separation of the main compound from any potential impurities with optimal peak shape and analysis time. Based on methods developed for structurally similar aromatic esters and aldehydes, a typical starting point would involve a C8 or C18 column. ejpmr.comnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be water or a buffer solution. researchgate.netnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often effective for separating compounds with a range of polarities. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, likely around 254-258 nm, which is a common wavelength for aromatic compounds. ejpmr.comnih.gov

Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose. ijpsdronline.com Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. This is often demonstrated through forced degradation studies. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations. researchgate.net

Precision: The closeness of agreement among a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. researchgate.netnih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpsdronline.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Aromatic Esters This table is based on typical methods for related compounds and serves as a starting point for method development for this compound.

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 256 nm
Injection Volume 20 µL

| Column Temperature | 30 °C |

Gas Chromatography (GC) is particularly suited for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC is the ideal method for identifying and quantifying residual solvents from the synthesis process or for detecting volatile impurities. ispub.com The compound itself has a relatively high boiling point and may require derivatization for direct GC analysis, but the technique is invaluable for assessing volatile components in the final product.

A typical GC system for this purpose would employ a capillary column with a non-polar or mid-polar stationary phase, such as a dimethylpolysiloxane or a cyanopropylphenyl-dimethylpolysiloxane phase. ispub.comwiley-vch.de A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range for organic compounds. ispub.com The method involves dissolving the sample in a suitable solvent and injecting a small volume into the heated GC inlet. The temperature of the column is programmed to increase gradually, which allows for the separation of volatile components based on their boiling points and interaction with the stationary phase. ispub.com

Table 2: General GC Conditions for Volatile Impurity Analysis

Parameter Condition
Column BP 624 or equivalent (e.g., 30 m x 0.53 mm i.d., 0.25 µm film)
Carrier Gas Nitrogen or Helium
Inlet Temperature 230 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Oven Program Initial 40 °C, ramped to 200 °C

| Injection Mode | Split |

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). This compound possesses aromatic rings and a formyl group, which are strong chromophores. This allows for its concentration in a solution to be determined by measuring its absorbance at a specific wavelength.

To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The wavelength of maximum absorbance (λmax) is used to ensure the highest sensitivity. nih.gov The absorbance of an unknown sample solution is then measured, and its concentration is determined by interpolation from the calibration curve, following the Beer-Lambert law. While UV-Vis spectroscopy is a powerful tool, its selectivity can be limited if impurities that absorb at the same wavelength are present. researchgate.net Therefore, it is often used in conjunction with a separation technique like HPLC.

Hyphenated Techniques for Enhanced Analytical Specificity

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced specificity and sensitivity. They are particularly powerful for complex mixture analysis and trace-level detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is ideal for detecting and quantifying trace amounts of this compound and its related impurities in complex matrices. lcms.czfrontiersin.org It also serves as a definitive tool for structural confirmation.

In an LC-MS/MS system, compounds eluting from the LC column are ionized, typically using electrospray ionization (ESI). The resulting ions are then guided into the mass spectrometer. In tandem MS, a specific precursor ion (e.g., the molecular ion of the target compound) is selected, fragmented, and the resulting product ions are detected. nih.govresearchgate.net This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low detection limits. lcms.cznih.gov

Table 3: Typical LC-MS/MS Operational Parameters

Parameter Description
Separation HPLC (as described in 8.1.1)
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Triple Quadrupole (QqQ)
Detection Mode Multiple Reaction Monitoring (MRM)

| Primary Use | Trace quantification, impurity identification, structural confirmation |

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the identification power of mass spectrometry. It is an essential tool for the characterization of complex mixtures and the definitive identification of volatile and semi-volatile components. ijsem.org For this compound, GC-MS is invaluable for identifying impurities, by-products from synthesis, or degradation products.

After components are separated on the GC column, they enter the mass spectrometer, where they are typically ionized by electron ionization (EI). This high-energy process causes the molecules to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "chemical fingerprint." nih.gov By comparing this fingerprint to spectral libraries (e.g., NIST), unknown components can be identified. ijsem.org For a closely related compound, Methyl 4-formylbenzoate (B8722198), the mass spectrum shows characteristic peaks that can be used for its identification. nih.gov A similar characteristic fragmentation pattern would be expected for this compound, aiding in its identification within a mixture.

Table 4: Mentioned Compounds

Compound Name
This compound
Acetonitrile
Methanol
Methyl 4-formylbenzoate

Sample Preparation and Derivatization Strategies for Analytical Purposes

The accurate detection and quantification of this compound in various matrices necessitate meticulous sample preparation to isolate the analyte from interfering components and enhance its concentration. Furthermore, derivatization is often employed to improve its chromatographic behavior and detection sensitivity. Given the compound's structure, which includes an ester, an ether, and an aldehyde functional group, a variety of established analytical strategies for similar compounds can be adapted.

Sample Preparation Strategies

Effective sample preparation is crucial for removing matrix interferences and concentrating the analyte prior to instrumental analysis. The choice of method depends on the sample matrix (e.g., environmental, biological, or industrial) and the analytical technique to be used.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. quizlet.com For this compound, which is a moderately polar compound, LLE can be effective for extraction from aqueous samples. Organic solvents such as dichloromethane, ethyl acetate, or methyl tert-butyl ether could be employed to extract the analyte. glsciences.comuomustansiriyah.edu.iq The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to suppress the ionization of any potential acidic or basic impurities.

Solid-Phase Extraction (SPE)

Solid-phase extraction has become a popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. mdpi.com For the isolation of this compound, reversed-phase SPE cartridges, such as those packed with C18 silica (B1680970) or polystyrene-divinylbenzene polymers, would be suitable. researchgate.net The general procedure involves conditioning the cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a stronger organic solvent like methanol or acetonitrile. mdpi.com This technique is effective for cleaning up complex samples and concentrating the analyte. researchgate.net

Solid-Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technique that uses a coated fiber to adsorb analytes from a sample, either by direct immersion or from the headspace. thermofisher.com This method is particularly well-suited for gas chromatography (GC) applications. uoguelph.ca For a semi-volatile compound like this compound, headspace SPME could be used to extract the analyte from solid or liquid samples, minimizing matrix effects. The choice of fiber coating (e.g., polydimethylsiloxane/divinylbenzene) would be critical for achieving optimal adsorption. sigmaaldrich.com

Table 1: Comparison of Sample Preparation Techniques for this compound

Technique Principle Typical Solvents/Materials Advantages Considerations
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquids.Dichloromethane, Ethyl Acetate, Water. glsciences.comuomustansiriyah.edu.iqSimple, widely applicable.Can be labor-intensive, may form emulsions, requires significant solvent volumes.
Solid-Phase Extraction (SPE)Adsorption onto a solid sorbent followed by elution.C18 or Polymer-based cartridges, Methanol, Acetonitrile. mdpi.comresearchgate.netHigh recovery, reduced solvent use, amenable to automation. mdpi.comMethod development can be required to optimize sorbent and solvents.
Solid-Phase Microextraction (SPME)Adsorption onto a coated fiber.PDMS/DVB fibers. sigmaaldrich.comSolvent-free, simple, good for trace analysis. thermofisher.comFiber lifetime can be limited, requires specific GC inlet.

Derivatization Strategies for Analytical Purposes

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. researchgate.net For this compound, the primary target for derivatization is the aldehyde (formyl) group, which can be converted into a derivative with enhanced detectability for both HPLC and GC. tandfonline.com

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is often used to introduce a chromophore or fluorophore into the molecule, thereby increasing its response to UV or fluorescence detectors.

2,4-Dinitrophenylhydrazine (DNPH): This is a classic derivatizing agent for aldehydes and ketones. fishersci.com The reaction of the formyl group with DNPH yields a 2,4-dinitrophenylhydrazone derivative, which is highly colored and strongly absorbs UV light, allowing for sensitive detection at around 360 nm. fishersci.comhitachi-hightech.com

N-acetylhydrazine acridone (B373769) (AHAD): For enhanced sensitivity, fluorescent derivatizing agents can be used. AHAD reacts with aldehydes to form a highly fluorescent derivative. nih.govrsc.org This allows for quantification at very low levels using an HPLC system equipped with a fluorescence detector. rsc.org

Derivatization for Gas Chromatography (GC)

In GC, derivatization is used to increase the volatility and thermal stability of an analyte, as well as to improve its chromatographic peak shape and detection sensitivity. researchgate.netresearchgate.net

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is highly effective for the derivatization of aldehydes. sigmaaldrich.com It reacts with the formyl group to form a stable oxime derivative. The multiple fluorine atoms in the PFBHA moiety make the derivative highly sensitive to electron capture detection (ECD). This method is also highly compatible with mass spectrometry (MS) detection. sigmaaldrich.comresearchgate.net

Table 2: Derivatization Strategies for the Formyl Group of this compound

Analytical Method Derivatizing Reagent Derivative Formed Principle of Enhanced Detection Typical Reaction Conditions
HPLC-UV2,4-Dinitrophenylhydrazine (DNPH)HydrazoneIntroduction of a strong chromophore for UV detection. hitachi-hightech.comAcidic conditions, room or slightly elevated temperature. fishersci.comcsus.edu
HPLC-FluorescenceN-acetylhydrazine acridone (AHAD)HydrazoneIntroduction of a highly fluorescent acridone group. rsc.org40°C for 30 min with an acid catalyst. nih.govrsc.org
GC-ECD/MSO-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)OximeIntroduction of an electrophilic pentafluorobenzyl group. sigmaaldrich.comRoom temperature or slightly elevated temperature in a suitable solvent. sigmaaldrich.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes for Methyl 4-[(4-formylphenoxy)methyl]benzoate, and how is its structural integrity validated?

Methodological Answer: The synthesis typically involves a multi-step approach:

Esterification : React 4-formylbenzoic acid with methanol and thionyl chloride (SOCl₂) to form methyl 4-formylbenzoate .

Nucleophilic Substitution : Introduce the phenoxymethyl group via reaction with 4-(hydroxymethyl)phenol under basic conditions.

Purification : Use column chromatography or recrystallization to isolate the product.

Q. Characterization Techniques :

  • NMR Spectroscopy : Confirm ester and formyl groups via characteristic peaks (e.g., δ ~10.06 ppm for aldehyde protons, δ ~3.93 ppm for methoxy groups) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1724 cm⁻¹) and aldehyde C-H stretches (~2835 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight via HRMS or LC-MS.

Q. Table 1: Key Spectral Data for Analogous Compounds

TechniqueKey Peaks/FeaturesReference Compound Example
¹H NMRδ 8.16 ppm (aromatic protons)Methyl 4-formylbenzoate
¹³C NMRδ 191.6 ppm (aldehyde carbon)Methyl 4-formylbenzoate
IR1724 cm⁻¹ (ester C=O)Methyl 4-formylbenzoate

Q. Which crystallographic tools are optimal for resolving the crystal structure of this compound?

Methodological Answer:

  • SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. This software is robust for small-molecule crystallography, even with twinned or high-resolution data .
  • WinGX : A graphical interface for SHELX, enabling streamlined data processing and visualization .
  • Validation : Cross-check results with PLATON or Mercury to assess geometric accuracy and intermolecular interactions.

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental reactivity data for this compound?

Methodological Answer:

Cross-Validation : Compare DFT-calculated reaction pathways (e.g., using Gaussian or ORCA) with experimental kinetics (e.g., UV-Vis monitoring of formyl group reactions).

Solvent Effects : Replicate computational models with explicit solvent parameters (e.g., PCM in Gaussian) to align with experimental conditions.

Sensitivity Analysis : Test alternative protonation states or tautomeric forms that might explain discrepancies in reactivity .

Q. Table 2: Example Reactivity Study Parameters

ParameterComputational ModelExperimental Setup
SolventPCM (methanol)Methanol reflux
Temperature298 K60°C
Reaction IntermediateZwitterionic formObserved via ¹H NMR kinetics

Q. What strategies are effective for evaluating this compound’s potential as a kinase inhibitor in medicinal chemistry?

Methodological Answer:

Biochemical Assays :

  • Enzyme Inhibition : Measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.
  • Selectivity Screening : Test against a kinase panel to identify off-target effects.

Structural Studies :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes, focusing on formyl and ester interactions with active sites.
  • X-ray Crystallography : Co-crystallize the compound with the target kinase to resolve binding interactions .

SAR Optimization : Modify the phenoxymethyl or formyl groups to enhance potency and reduce toxicity.

Q. How can researchers resolve spectral overlaps in NMR data during structure elucidation?

Methodological Answer:

2D NMR Techniques :

  • HSQC : Correlate ¹H and ¹³C signals to assign overlapping aromatic protons.
  • COSY : Identify scalar couplings between adjacent protons.

Decoupling Experiments : Suppress coupling from adjacent groups (e.g., aldehyde protons).

Isotopic Labeling : Synthesize ¹³C-labeled analogs to simplify signal assignment .

Q. What role does this compound play in designing functionalized polymers for material science?

Methodological Answer:

Monomer Functionalization : Use the formyl group for post-polymerization modifications (e.g., Schiff base formation with amines).

Cross-Linking : Incorporate into polymer backbones to enhance thermal stability (TGA analysis) or mechanical strength (DSC/TMA).

Optical Properties : Study fluorescence quenching/enhancement via UV-Vis and fluorescence spectroscopy when conjugated with chromophores .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(4-formylphenoxy)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(4-formylphenoxy)methyl]benzoate

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